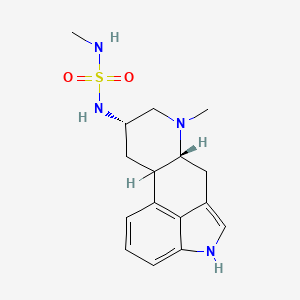

Malabaricone B

Descripción general

Descripción

- Se caracteriza por su actividad oral como inhibidor de la α-glucosidasa , con una IC50 (concentración inhibitoria media) de 63.7 µM .

- Más allá de su función como inhibidor enzimático, el this compound exhibe una gama de bioactividades, incluyendo efectos anticancerígenos , antimicrobianos , antioxidantes y antidiabéticos .

Aplicaciones Científicas De Investigación

Química: El Malabaricone B puede servir como un compuesto líder para desarrollar nuevos inhibidores de la α-glucosidasa.

Biología: Sus propiedades antimicrobianas lo hacen relevante para estudiar los mecanismos de resistencia microbiana.

Medicina: La investigación puede explorar su potencial en terapias antidiabéticas y tratamiento del cáncer.

Industria: Las aplicaciones en alimentos funcionales, nutracéuticos y farmacéuticos merecen ser investigadas.

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Malabaricone B plays a crucial role in various biochemical reactions. It is known to inhibit sphingomyelin synthase 1 and 2 with IC50 values of 3.5 and 2.5 µM, respectively, in fibroblast cell lysates . Additionally, this compound exhibits antimicrobial activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Streptococcus durans, as well as fungal strains like Candida albicans . The compound interacts with enzymes and proteins involved in these pathways, leading to its diverse biological effects.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It induces cytotoxicity in cancer cell lines such as A549 (lung cancer), A375 (malignant melanoma), and Jurkat (T cell leukemia) without affecting non-cancerous cells like INT407 (intestinal), HEK293 (kidney), and WI-38 (lung fibroblast) cells . The compound increases intracellular reactive oxygen species (ROS) levels, leading to apoptosis in A549 cells . It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It triggers the mitochondrial apoptotic pathway by increasing BAX levels and decreasing BCL-2 and BCL-XL levels in A549 cells . This leads to the release of cytochrome c and activation of caspase-9 and caspase-3, culminating in apoptosis . This compound also inhibits sphingomyelin synthase, affecting sphingolipid metabolism and contributing to its antimicrobial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and retains its biological activity for extended periods. In vitro studies have shown that this compound maintains its cytotoxic effects on cancer cells and antimicrobial activity against pathogens over time . Long-term studies indicate that the compound does not degrade rapidly and continues to exert its effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a mouse model of indomethacin-induced gastric ulcer, this compound at doses of 10, 15, and 20 mg/kg reduced stomach ulceration . Higher doses of the compound have been associated with increased efficacy in reducing bacterial infections and tumor growth in animal models . Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sphingolipid metabolism. It inhibits sphingomyelin synthase, affecting the synthesis of sphingomyelin and other sphingolipids . This inhibition leads to alterations in metabolic flux and metabolite levels, contributing to the compound’s antimicrobial and anticancer properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its interactions with cellular membranes and other biomolecules, affecting its overall bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound targets mitochondria, where it induces mitochondrial damage and triggers the apoptotic pathway . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the mitochondria, enhancing its cytotoxic effects on cancer cells.

Métodos De Preparación

Rutas Sintéticas: Las rutas sintéticas específicas para el Malabaricone B no están ampliamente documentadas. está presente de forma natural en ciertas plantas.

Producción Industrial: Los métodos de producción a escala industrial no están bien establecidos debido a su ocurrencia natural.

Análisis De Reacciones Químicas

Reactividad: El Malabaricone B experimenta varias reacciones, incluyendo , , y .

Reactivos y Condiciones Comunes: Los reactivos y condiciones detalladas son escasos, pero la investigación adicional podría explorar estos aspectos.

Productos Principales: Los productos principales resultantes de estas reacciones dependerían del tipo específico de reacción.

Comparación Con Compuestos Similares

Singularidad: Las características únicas del Malabaricone B radican en su origen natural, la inhibición de la α-glucosidasa y las diversas bioactividades.

Compuestos Similares: Si bien el this compound destaca, otros diarylnonanoides y fenilacilfenoles existen en la misma clase.

Propiedades

IUPAC Name |

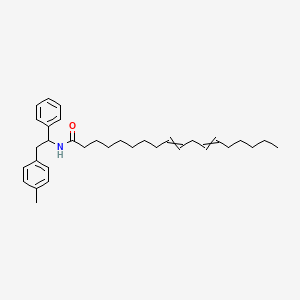

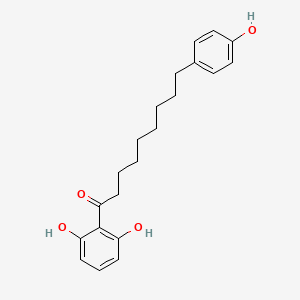

1-(2,6-dihydroxyphenyl)-9-(4-hydroxyphenyl)nonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O4/c22-17-14-12-16(13-15-17)8-5-3-1-2-4-6-9-18(23)21-19(24)10-7-11-20(21)25/h7,10-15,22,24-25H,1-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAPDMKKECXPHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212720 | |

| Record name | Malabaricone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63335-24-0 | |

| Record name | Malabaricone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63335-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malabaricone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malabaricone B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malabaricone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,10bR)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolin-7-ol](/img/structure/B1218079.png)

![N-methyl-N-[2-[2-[2-[methyl-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methyl]amino]ethoxy]ethoxy]ethyl]-3-(pyridin-2-yldisulfanyl)propanamide](/img/structure/B1218083.png)

![2-[1-(4-Methoxyphenyl)iminoethyl]indene-1,3-dione](/img/structure/B1218093.png)

![6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1218094.png)

![(2R,6S,7S,8R,10S,11S,12R,14S,16R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-trideca-1,3-dienyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1218095.png)